Carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride typically involves the reaction of 2-ethoxyphenyl isocyanate with 1-azabicyclo(2.2.2)oct-3-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-methoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester
- Carbamic acid, (2-chlorophenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester
- Carbamic acid, (2-fluorophenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester
Uniqueness
Carbamic acid, (2-ethoxyphenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is unique due to its specific ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
151643-46-8 |
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Molecular Formula |
C16H23ClN2O3 |
Molecular Weight |
326.82 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-(2-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-2-20-14-6-4-3-5-13(14)17-16(19)21-15-11-18-9-7-12(15)8-10-18;/h3-6,12,15H,2,7-11H2,1H3,(H,17,19);1H |
InChI Key |
LMPLNQDSLLGXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
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